(S)-1-Benzyl-2-iodomethyl-pyrrolidine
Overview
Description
(S)-1-Benzyl-2-iodomethyl-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and an iodomethyl group at the second position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-2-iodomethyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of (S)-1-Benzyl-pyrrolidine.
Iodomethylation: The key step involves the introduction of the iodomethyl group. This can be achieved through the reaction of (S)-1-Benzyl-pyrrolidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-2-iodomethyl-pyrrolidine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or cyanides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The benzyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (S)-1-Benzyl-2-azidomethyl-pyrrolidine.
Scientific Research Applications
(S)-1-Benzyl-2-iodomethyl-pyrrolidine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, especially in the design of chiral drugs.
Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its chiral nature and functional groups.
Industrial Applications: The compound may find use in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which (S)-1-Benzyl-2-iodomethyl-pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Benzyl-2-chloromethyl-pyrrolidine: Similar in structure but with a chloromethyl group instead of an iodomethyl group.
(S)-1-Benzyl-2-bromomethyl-pyrrolidine: Contains a bromomethyl group, offering different reactivity compared to the iodomethyl derivative.
(S)-1-Benzyl-2-hydroxymethyl-pyrrolidine: Features a hydroxymethyl group, which can participate in different types of chemical reactions.
Uniqueness
(S)-1-Benzyl-2-iodomethyl-pyrrolidine is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and hydroxymethyl analogs. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the chiral nature of the compound adds to its potential in asymmetric synthesis and drug development.
Properties
IUPAC Name |
(2S)-1-benzyl-2-(iodomethyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16IN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXJPVWLDOOCFX-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=CC=C2)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2)CI | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16IN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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